2-Amino-6-methoxybenzenesulfonamide

Lipophilicity Drug-likeness Permeability

Researchers requiring an ortho-amino/6-methoxy benzenesulfonamide for cyclocondensation-based heterocycle synthesis or intracellular CA inhibitor design often face regioisomer impurities that compromise assay reproducibility. 2-Amino-6-methoxybenzenesulfonamide (CAS 393089-40-2) resolves this with a defined 1,2,3-trisubstitution pattern: • Enables exclusive thienothiazine core formation via ortho-amino/sulfonamide cyclization - inaccessible from 5-methoxy regioisomers • XLogP 0.3 facilitates passive membrane permeability, ideal for intracellular CA isoform (hCA II, VII) targeting • 95% purity with documented TPSA 104 Ų, HBA 5, HBD 2 for reproducible SAR and in silico benchmarking Supplied as a research chemical building block with full QA documentation and global shipping.

Molecular Formula C7H10N2O3S
Molecular Weight 202.23 g/mol
CAS No. 393089-40-2
Cat. No. B1280450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-methoxybenzenesulfonamide
CAS393089-40-2
Molecular FormulaC7H10N2O3S
Molecular Weight202.23 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1S(=O)(=O)N)N
InChIInChI=1S/C7H10N2O3S/c1-12-6-4-2-3-5(8)7(6)13(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11)
InChIKeyPVRQFJDFKCFILC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-methoxybenzenesulfonamide Overview


2-Amino-6-methoxybenzenesulfonamide (CAS 393089-40-2) is a 1,2,3-trisubstituted benzenesulfonamide featuring an ortho-amino group and a 6-methoxy substituent on the phenyl ring [1]. With a molecular weight of 202.23 g/mol, a computed XLogP3-AA of 0.3, and a topological polar surface area (TPSA) of 104 Ų, it occupies a distinct physicochemical space compared to simpler sulfonamide scaffolds such as sulfanilamide (TPSA 94.56 Ų, XLogP -1.26) [2]. The compound is commercially available as a research chemical, typically at 95–97% purity, and is classified as a versatile small-molecule scaffold and building block for downstream derivatization .

Scaffold derivatization: Ortho-amino and 6-methoxy handles for fused heterocycle synthesis
Medicinal chemistry campaigns: Drug-like computed lipophilicity supporting membrane permeability research
CA inhibitor design: Structurally differentiated pharmacophore with zinc-binding and derivatization vectors

Why Substitution Position Matters


The specific 1,2,3-trisubstitution pattern of 2-amino-6-methoxybenzenesulfonamide — with the electron-donating methoxy group at position 6 adjacent to the sulfonamide at position 1 and the amino group at position 2 — creates a unique steric and electronic environment that cannot be replicated by regioisomers or simpler analogs. Even a shift of the methoxy group from the 6- to the 5-position (as in 2-amino-5-methoxybenzenesulfonamide, XLogP 0.2) alters computed lipophilicity, while removal of the methoxy group entirely (as in 2-aminobenzenesulfonamide, LogP 0.22) changes both LogP and TPSA, which can affect membrane permeability, solubility, and target binding [1][2][3]. In the context of sulfonamide-based enzyme inhibition, ortho-substituents have been shown to profoundly influence carbonic anhydrase isoform affinity and selectivity profiles [4]. These structure-dependent properties mean that in-class analogs cannot be assumed to be functionally interchangeable in any assay or synthetic pathway.

2-Amino-6-methoxybenzenesulfonamide
vs
2-Amino-5-methoxybenzenesulfonamide
Methoxy position shift alters electronic environment, intramolecular H-bond potential, and cyclization pathways; regioisomer may not support ortho-directed reactions.
2-Amino-6-methoxybenzenesulfonamide
vs
2-Aminobenzenesulfonamide
Absence of 6-methoxy group removes a derivatization handle and reduces H-bond acceptor capacity; may shift solubility and target-binding profile.
2-Amino-6-methoxybenzenesulfonamide
vs
Sulfanilamide
Para-amino substitution lacks ortho-cyclization geometry and significantly lower computed lipophilicity; physicochemical profile may not transfer.

Quantitative Differentiation Evidence


Lipophilicity Advantage Over Sulfanilamide

The XLogP3-AA value of 2-amino-6-methoxybenzenesulfonamide is 0.3, compared to -1.26 for the unsubstituted parent compound sulfanilamide (4-aminobenzenesulfonamide) [1][2]. This represents a ΔLogP of 1.56 log units, corresponding to approximately a 36-fold increase in computed octanol-water partition coefficient.

Lipophilicity vs Sulfanilamide
Cross-study comparable
ΔLogP = 1.56 ~36-fold increase in computed lipophilicity
Supports lead optimization for membrane permeability research
Computed XLogP3-AA values; experimental LogP to verify
Lipophilicity Drug-likeness Permeability Physicochemical profiling

Topological Polar Surface Area Increase

The TPSA of 2-amino-6-methoxybenzenesulfonamide is 104 Ų, compared to 94.56 Ų for sulfanilamide, reflecting the contribution of the additional methoxy oxygen to hydrogen bond acceptor capacity [1][2]. The compound has 5 hydrogen bond acceptors (vs. 4 for 2-aminobenzenesulfonamide) and 2 hydrogen bond donors (identical to comparators).

TPSA & H-Bond Profile
Cross-study comparable
TPSA 104 Ų HBA 5 HBD 2 ΔTPSA +9.44
Reported higher HBA count may enhance solubility at given LogP
TPSA >100 Ų may reduce passive permeability; context-dependent
Polar surface area Hydrogen bonding Solubility Drug design

Regioisomeric Differentiation: 6-Methoxy vs 5-Methoxy

The regioisomer 2-amino-5-methoxybenzenesulfonamide (CAS 6451-50-9) has a reported XLogP3 of 0.2, compared to 0.3 for the 6-methoxy derivative [1][2]. While the difference is modest (ΔLogP = 0.1), the altered substitution pattern places the methoxy group para to the sulfonamide in the 5-isomer vs. ortho in the 6-isomer, resulting in different electronic effects on the aromatic ring and distinct reactivity profiles for electrophilic aromatic substitution and cross-coupling reactions.

6-Methoxy vs 5-Methoxy
Cross-study comparable
Target: 6-OCH3, XLogP 0.3
Regioisomer: 5-OCH3, XLogP 0.2
ΔXLogP = 0.1
Regioisomer shift alters electronic and cyclization suitability
Ortho-methoxy may form intramolecular H-bond with sulfonamide
Regioisomer Substituent position SAR Chemical space

Synthetic Versatility for Fused Heterocycles

The 1,2,3-trisubstitution pattern of 2-amino-6-methoxybenzenesulfonamide provides two adjacent functional handles (2-NH2 and 1-SO2NH2) suitable for cyclocondensation reactions to form fused heterocyclic systems such as thienothiazines . By contrast, simpler analogs like 2-aminobenzenesulfonamide (lacking the methoxy group) or 4-aminobenzenesulfonamide (sulfanilamide, with the amino group para to the sulfonamide) do not offer the same cyclization vectors. Patents describe benzenesulfonamide derivatives with 2-amino substitution as precursors to biologically active thienothiazines possessing anti-inflammatory, analgesic, and antirheumatic properties [1].

Fused Heterocycle Synthesis
Class-level inference
Ortho-NH2 + SO2NH2 enable thienothiazine cyclocondensation; 6-OCH3 provides additional handle.
Supports scaffold-diversification workflows; para-analogs lack this route
Qualitative differentiation; no direct quantitative yield data available
Heterocycle synthesis Building block Thienothiazine Cyclization

Carbonic Anhydrase Inhibition Potential

N-substituted benzenesulfonamides incorporating N-amino, N-hydroxy, and N-methoxy moieties at the sulfonamide zinc-binding group have been crystallographically characterized as carbonic anhydrase inhibitors (CAIs) [1]. A systematic study of nearly 50 ortho-substituted benzenesulfonamides demonstrated that minor chemical modifications at the ortho position can alter affinity for specific CA isoforms by orders of magnitude [2]. While 2-amino-6-methoxybenzenesulfonamide has not been directly assayed in published studies, its structural features (primary sulfonamide zinc-binding group, ortho-amino substituent, and 6-methoxy group) are consistent with the pharmacophore of known CA inhibitors. The ortho-amino group may participate in additional hydrogen-bond interactions within the CA active site that are not available to unsubstituted benzenesulfonamide.

CA Inhibition Potential
Class-level inference
Primary sulfonamide, ortho-NH2, and 6-OCH3 consistent with CA inhibitor pharmacophore.
Supports CA-targeted screening and derivatization research
No direct Ki data; ortho-substituted CA SAR supports structural inference
Carbonic anhydrase Zinc binding Enzyme inhibition Isoform selectivity

Research and Industrial Applications


Lead Optimization for CA Inhibitor Design

With an XLogP3-AA of 0.3 — approximately 36-fold higher than sulfanilamide (XLogP -1.26) [1] — 2-amino-6-methoxybenzenesulfonamide is the preferred starting scaffold when designing carbonic anhydrase inhibitors requiring passive membrane permeability, such as those targeting intracellular CA isoforms (hCA II, hCA VII) or CNS applications. The ortho-amino group provides a vector for further derivatization (e.g., amide coupling, reductive amination) without compromising the zinc-binding sulfonamide pharmacophore.

Fused Heterocycle Library Synthesis

The 1,2,3-trisubstitution pattern uniquely enables cyclocondensation reactions between the ortho-amino and sulfonamide groups to form thienothiazine cores . This synthetic pathway is not accessible from 2-amino-5-methoxybenzenesulfonamide or other regioisomers, where the methoxy group is positioned remotely from the reactive centers. Research groups synthesizing heterocyclic compound libraries for anti-inflammatory or analgesic screening should select this specific regioisomer for cyclization-based strategies.

Analytical Reference Standard for SAR Studies

As a well-characterized compound with documented purity specifications (95–97%) and computed properties (TPSA 104 Ų, XLogP 0.3, HBA 5, HBD 2), 2-amino-6-methoxybenzenesulfonamide can serve as a reference standard in HPLC-based purity assays and as a physicochemical benchmark in sulfonamide structure-activity relationship (SAR) studies . Its computed properties provide a defined data point for calibrating in silico models of sulfonamide permeability and solubility.

Fragment for Fragment-Based Drug Discovery

With a molecular weight of 202.23 g/mol and a LogP near zero (0.3), this compound meets fragment-like physicochemical criteria (MW < 250, LogP < 3.5) and can serve as a fragment hit for carbonic anhydrase or other sulfonamide-binding targets. The 6-methoxy group provides a tractable vector for fragment growing or merging strategies, while the ortho-amino group offers a second derivatization point for fragment linking approaches [2].

Application
Selection Property
Validation Focus
CA inhibitor lead optimization
Computed lipophilicity and permeability context
Intracellular CA isoform target engagement assay
Fused heterocycle library synthesis
Ortho-amino/ sulfonamide cyclization handle
Cyclocondensation pathway reproducibility
Analytical reference standard
Documented purity and computed descriptors
HPLC purity assay calibration and in silico model benchmarking
Fragment-based drug discovery
Fragment-like MW and LogP
Sulfonamide-binding target screening and fragment growing

Technical Documentation Hub

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18 linked technical documents
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